molecular formula C7H3F2NO3 B8769195 2,3-Difluoro-5-nitrobenzaldehyde

2,3-Difluoro-5-nitrobenzaldehyde

Cat. No.: B8769195
M. Wt: 187.10 g/mol
InChI Key: LCGRZEYTLYIFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H3F2NO3 and its molecular weight is 187.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H3F2NO3

Molecular Weight

187.10 g/mol

IUPAC Name

2,3-difluoro-5-nitrobenzaldehyde

InChI

InChI=1S/C7H3F2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H

InChI Key

LCGRZEYTLYIFEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-difluorobenzaldehyde (2.9 g, 20.41 mmol) in conc. sulfuric acid (18 mL, 324 mmol) at 0° C., was added nitric acid (70%) (3.6 mL, 56.4 mmol) dropwise. The reaction mixture was removed from the ice bath and was stirred at rt for 3 h. The reaction mixture was poured onto ice, then was diluted to ˜350 mL with H2O. The aqueous was extracted with EtOAc (3×). The combined organic phase was washed with sat. NaHCO3 and brine, dried (Na2SO4) and concentrated. The crude product was dissolved in EtOAc (10 mL), then was diluted with hexanes (40 mL). The solution was filtered though a 1″ pad of SiO2, then the pad was rinsed with 20% EtOAc/hexanes. The filtrate was concentrated. The resultant oil was dissolved in chloroform and hexanes, loaded onto a 150 g column and eluted with a gradient from 0 to 15% EtOAc/hexanes to give 11A (1.345 g, 7.19 mmol, 35.2% yield) as a colorless oil.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Yield
35.2%

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